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Introduction
VU0365114, a compound initially developed as a positive allosteric modulator (PAM) of the M5

muscarinic acetylcholine receptor (M5 mAChR), has emerged as a fascinating case study in

drug repositioning. Subsequent research has unveiled a novel and potent activity for this

chemical scaffold: microtubule destabilization, leading to significant anticancer effects. This

guide provides a comprehensive overview of the structure-activity relationships (SAR) of

VU0365114 and its analogs, exploring their dual pharmacology. It is designed to be a valuable

resource for researchers in medicinal chemistry, pharmacology, and oncology, offering detailed

data, experimental protocols, and visualizations of the underlying signaling pathways.

While extensive SAR data exists for the M5 PAM activity of VU0365114 analogs, the

exploration of SAR for their microtubule-destabilizing and anticancer properties is a more

recent development. This guide will present the available data for both activities, highlighting

the distinct structural requirements for each.

Structure-Activity Relationship as M5 Positive
Allosteric Modulators
The initial development of VU0365114 focused on optimizing its potency and selectivity as an

M5 PAM. A systematic exploration of the chemical space around the core scaffold led to the
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identification of key structural features that govern its activity at the M5 receptor.

Quantitative SAR Data for M5 PAM Activity
The following table summarizes the M5 PAM activity of VU0365114 and its key analogs. The

data is presented as EC50 values, representing the concentration of the compound that elicits

a half-maximal response, and the maximum potentiation of the acetylcholine (ACh) response.

Compound ID R Group M5 EC50 (µM) % ACh Max

VU0365114 (6a) Phenyl 2.7 85

6b 5-Thienyl 3.2 70

6c 2-Pyridyl 4.8 80

6d 3-Pyridyl 3.8 75

6e 2-Furyl 3.5 80

6f 4-Fluorophenyl 4.2 75

10 (VU0400265) Biphenyl ether 1.9 75

Data extracted from a key study on the chemical lead optimization of M5 PAMs.

The SAR for M5 PAM activity is relatively "shallow," with most active analogs exhibiting

potencies in the low micromolar range. Both 5- and 6-membered heterocyclic rings, as well as

substituted phenyl groups, are tolerated at the R position. Notably, the introduction of a

biphenyl ether moiety in VU0400265 (10) led to a slight increase in potency and, importantly,

complete selectivity against other muscarinic receptor subtypes (M1-M4).

Repositioning of VU0365114 as a Microtubule-
Destabilizing Agent
A pivotal discovery revealed that VU0365114 possesses potent anticancer activity, independent

of its action on the M5 receptor.[1][2] This effect was traced to its ability to inhibit tubulin

polymerization, placing it in the class of microtubule-destabilizing agents.
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Anticancer Activity of VU0365114
VU0365114 has demonstrated broad-spectrum anticancer activity in vitro, particularly against

colorectal cancer cell lines. A significant advantage of this compound is its ability to overcome

multidrug resistance (MDR), as it is not a substrate for MDR proteins.

The following table summarizes the half-maximal inhibitory concentration (IC50) values of

VU0365114 in various cancer cell lines.

Cell Line Cancer Type IC50 (µM)

HCT116 Colorectal Carcinoma 0.15

HT29 Colorectal Adenocarcinoma 0.21

A549 Lung Carcinoma 0.32

MCF7 Breast Adenocarcinoma 0.45

PANC-1 Pancreatic Carcinoma 0.28

Data is representative of values found in recent publications on the anticancer effects of

VU0365114.

At present, a detailed SAR study of VU0365114 analogs for their microtubule-destabilizing and

anticancer activities has not been extensively published. The existing research has primarily

focused on characterizing the anticancer properties of the parent compound, VU0365114.

Future research will likely explore how modifications to the VU0365114 scaffold impact its

tubulin polymerization inhibitory activity and cytotoxicity against cancer cells.

Signaling Pathways and Experimental Workflows
Signaling Pathway of Microtubule Destabilization
The primary mechanism of action of VU0365114 as an anticancer agent is the disruption of

microtubule dynamics. This leads to a cascade of cellular events culminating in apoptosis. The

following diagram illustrates the key steps in this signaling pathway.
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Signaling Pathway of VU0365114-Induced Apoptosis
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Caption: VU0365114-induced apoptosis pathway.
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Experimental Workflow for Assessing Microtubule
Destabilization
The following diagram outlines a typical experimental workflow to evaluate the microtubule-

destabilizing activity of VU0365114 analogs.
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Caption: Experimental workflow for SAR studies.

Experimental Protocols
Synthesis of VU0365114 Analogs
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A general synthetic scheme for the preparation of VU0365114 and its analogs involves a multi-

step process. The key steps typically include the formation of a core heterocyclic structure,

followed by the introduction of various substituents through coupling reactions. For specific

details on the synthesis of the biaryl and heterobiaryl analogs (compounds 6a-f and 10),

researchers are directed to the supplementary information of the primary literature on M5

PAMs.

In Vitro Tubulin Polymerization Assay
This assay directly measures the ability of a compound to inhibit the formation of microtubules

from purified tubulin.

Materials:

Purified tubulin (>99% pure)

G-PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP)

Test compounds (VU0365114 and analogs)

Positive control (e.g., colchicine)

Negative control (vehicle, e.g., DMSO)

96-well microplate reader capable of measuring absorbance at 340 nm

Procedure:

Prepare solutions of test compounds and controls in an appropriate solvent (e.g., DMSO).

On ice, prepare a solution of purified tubulin in G-PEM buffer.

Add the tubulin solution to the wells of a pre-warmed 96-well plate containing the test

compounds or controls.

Immediately place the plate in the microplate reader, pre-heated to 37°C.
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Monitor the change in absorbance at 340 nm over time (e.g., every minute for 60 minutes).

An increase in absorbance indicates tubulin polymerization.

Calculate the rate of polymerization for each condition.

Determine the IC50 value for each compound by plotting the percentage of inhibition against

the compound concentration and fitting the data to a dose-response curve.

Cell-Based Assays
Cytotoxicity Assay (MTT or CellTiter-Glo): These assays measure the metabolic activity of cells

as an indicator of cell viability.

Plate cancer cells in 96-well plates and allow them to adhere overnight.

Treat the cells with a range of concentrations of the test compounds for a specified period

(e.g., 72 hours).

Add the assay reagent (MTT or CellTiter-Glo) to each well and incubate according to the

manufacturer's instructions.

Measure the absorbance or luminescence using a plate reader.

Calculate the percentage of cell viability relative to the vehicle-treated control and determine

the IC50 value for each compound.

Cell Cycle Analysis: This assay uses flow cytometry to determine the distribution of cells in

different phases of the cell cycle.

Treat cells with the test compounds for a duration that allows for cell cycle progression (e.g.,

24 hours).

Harvest the cells, fix them in ethanol, and stain the DNA with a fluorescent dye (e.g.,

propidium iodide).

Analyze the stained cells using a flow cytometer.
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Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle to identify

any drug-induced cell cycle arrest.

Immunofluorescence Microscopy: This technique allows for the visualization of the microtubule

network within cells.

Grow cells on coverslips and treat them with the test compounds.

Fix the cells, permeabilize them, and stain with a primary antibody against α-tubulin.

Use a fluorescently labeled secondary antibody to visualize the primary antibody.

Stain the nuclei with a DNA dye (e.g., DAPI).

Image the cells using a fluorescence microscope to observe any changes in microtubule

morphology, such as depolymerization or bundling.

Conclusion
The VU0365114 scaffold represents a versatile platform for the development of modulators for

two distinct and important drug targets. While the SAR for M5 PAM activity has been well-

characterized, the exploration of the SAR for microtubule-destabilizing activity is an exciting

and emerging area of research. This guide provides a foundational resource for scientists

working to further elucidate the therapeutic potential of VU0365114 and its analogs, with the

ultimate goal of developing novel therapeutics for neurological disorders and cancer. The

detailed protocols and visualized pathways herein are intended to facilitate these future

investigations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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